![molecular formula C23H26ClF2N3O5S B2762016 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216658-29-5](/img/structure/B2762016.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
“N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .
Scientific Research Applications
Two-Photon Fluorescence Imaging
The compound’s hybridized local and charge transfer (HLCT) characteristics make it an excellent candidate for two-photon fluorescence imaging. When excited by two photons simultaneously, it emits fluorescence, allowing researchers to visualize biological structures with enhanced depth penetration. Its absorption section is solvent-dependent, enhancing with increasing solvent polarity due to intramolecular charge transfer (ICT) processes .
Light-Emitting Diodes (LEDs)
Aggregated N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can be fabricated into LEDs. These LEDs emit light centered at 566 nm, with Commission Internationale de l’Eclairage (CIE) coordinates of (0.47, 0.51). However, their radiative lifetime and photoluminescence quantum yield decrease with increasing temperature due to non-radiative processes at high temperatures .
Organic Synthesis: Building Blocks
Finally, this compound serves as a valuable building block in organic synthesis. Its functional groups allow for diverse modifications, enabling the creation of more complex molecules. Chemists can leverage its reactivity to synthesize novel compounds for various applications.
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O5S.ClH/c1-30-17-10-14(11-18(31-2)21(17)32-3)22(29)28(5-4-27-6-8-33-9-7-27)23-26-20-16(25)12-15(24)13-19(20)34-23;/h10-13H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKZNKOARADTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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